Salvicanol

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Salvicanol is a natural product found in Salvia mellifera, Salvia apiana, and other organisms with data available.

科研应用

Chemical Composition and Synthesis

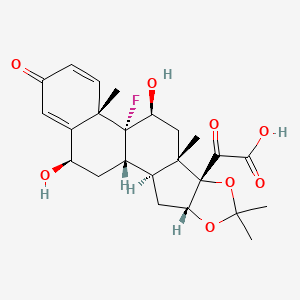

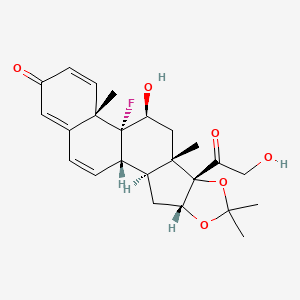

- Salvicanol, a diterpene isolated from Salvia mellifera, has a unique structure established by spectral data and chemical correlations, and its absolute configuration was confirmed by X-ray diffraction analysis (González et al., 1991).

- The first total synthesis of demethyl salvicanol, a variant of salvicanol, was achieved, highlighting its complex structure and the potential for laboratory synthesis (Wang et al., 1996).

Biological Activities

- Salvicine, a derivative of salvicanol, is a novel DNA topoisomerase II inhibitor with potent anticancer activity. It significantly reduces lung metastasis in human breast carcinoma models without affecting primary tumor growth, indicating its potential in cancer treatment (Lang et al., 2005).

- Salvicine also exerts cytotoxic effects on multidrug-resistant tumor cells, suggesting its effectiveness against drug-resistant forms of cancer. Its mechanism involves downregulation of the MDR-1 gene and apoptosis induction (Miao et al., 2003).

- The drug's anticancer properties are further enhanced by its ability to generate reactive oxygen species (ROS), contributing to its cytotoxicity and DNA damage in tumor cells (Cai et al., 2007).

Pharmacological Insights

- Salvicine's mechanism of action is unique in that it acts by trapping DNA-topoisomerase II complexes, different from other anti-topoisomerase II agents. This discovery provides valuable insights into its distinct antitumor properties (Meng et al., 2001).

- Further research has shown that salvicine functions as a Topoisomerase II poison by binding to the ATP pocket, a novel mechanism not previously seen in other eukaryotic Topoisomerase II poisons (Hu et al., 2006).

性质

CAS 编号 |

101409-58-9 |

|---|---|

产品名称 |

Salvicanol |

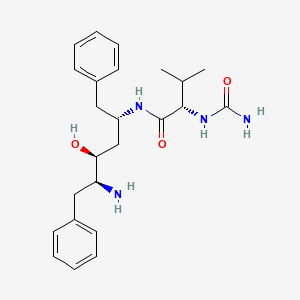

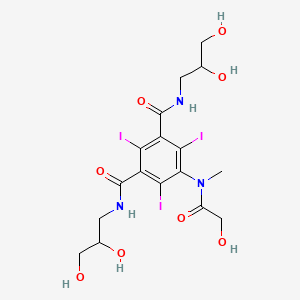

分子式 |

C21H32O3 |

分子量 |

332.484 |

IUPAC 名称 |

(1S,11S)-5-methoxy-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-3,5,7-triene-1,4-diol |

InChI |

InChI=1S/C21H32O3/c1-13(2)15-11-14-7-8-17-20(3,4)9-6-10-21(17,23)12-16(14)18(22)19(15)24-5/h11,13,17,22-23H,6-10,12H2,1-5H3/t17-,21-/m0/s1 |

InChI 键 |

ZDTGWUOVMWQKPA-UWJYYQICSA-N |

SMILES |

CC(C)C1=C(C(=C2CC3(CCCC(C3CCC2=C1)(C)C)O)O)OC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)